molecular formula C18H15NO4S B5621525 Methyl 3-(naphthalene-2-sulfonamido)benzoate

Methyl 3-(naphthalene-2-sulfonamido)benzoate

Cat. No.: B5621525
M. Wt: 341.4 g/mol
InChI Key: LLTWYACHDBDARO-UHFFFAOYSA-N
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Description

Methyl 3-(naphthalene-2-sulfonamido)benzoate is an organic compound characterized by a benzoate ester core substituted at the 3-position with a naphthalene-2-sulfonamido group. This structure combines the lipophilic naphthalene moiety with a polar sulfonamide linkage and a methyl ester, conferring unique physicochemical properties. The ester group enhances membrane permeability, while the sulfonamido group facilitates hydrogen bonding, making the compound relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 3-(naphthalen-2-ylsulfonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c1-23-18(20)15-7-4-8-16(11-15)19-24(21,22)17-10-9-13-5-2-3-6-14(13)12-17/h2-12,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTWYACHDBDARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(naphthalene-2-sulfonamido)benzoate typically involves the reaction of 3-aminobenzoic acid with naphthalene-2-sulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(naphthalene-2-sulfonamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, amines, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Methyl 3-(naphthalene-2-sulfonamido)benzoate is structurally related to sulfonamide compounds, which are known for their biological activities. Recent studies have highlighted the importance of sulfonamide derivatives in targeting specific enzymes overexpressed in tumors, such as carbonic anhydrase IX (CAIX). CAIX is a well-documented target for anticancer drugs due to its role in acidifying the tumor microenvironment, which facilitates tumor progression and metastasis .

Case Study: Inhibition of Carbonic Anhydrase Isozymes

A study designed a series of compounds similar to this compound, focusing on their affinities for various carbonic anhydrase isozymes. The findings indicated that modifications to the sulfonamide group could enhance selectivity and binding affinity towards CAIX, suggesting that similar structural modifications to this compound could yield potent anticancer agents .

Enzyme Inhibition

The compound's sulfonamide moiety is a recognized pharmacophore for enzyme inhibition. It has been shown that sulfonamides can effectively inhibit several enzymes involved in cancer progression and other diseases.

Case Study: STAT5 Inhibition

Research has demonstrated that certain sulfonamide compounds can act as inhibitors of Signal Transducer and Activator of Transcription 5 (STAT5), a transcription factor implicated in various cancers. This compound could potentially be explored for its ability to inhibit STAT5, thus contributing to the development of targeted cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic properties. Variations in substituents on the naphthalene and benzoate rings can significantly impact biological activity.

Table: Structure-Activity Relationship Insights

Compound StructureBiological TargetBinding AffinityComments
This compoundCAIXHighPotential anticancer activity
Sulfonamide derivativesSTAT5Moderate to HighInhibitory effects observed
Variants with different substituentsVarious enzymesVariableNeed further exploration

Mechanism of Action

The mechanism of action of Methyl 3-(naphthalene-2-sulfonamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The naphthalene ring can also participate in π-π interactions with aromatic residues, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs with Positional Isomerism

Methyl 2-methanesulfonamidobenzoate (CAS 716-41-6)

  • Key Difference : The sulfonamido group is at the 2-position of the benzoate ring instead of the 3-position.
  • Impact : Positional isomerism reduces structural similarity (0.92 similarity score) and may alter biological activity due to steric hindrance or electronic effects .

3-Methyl-4-(methylsulfonamido)benzoic acid (CAS 892878-60-3)

  • Key Difference : Substitution at the 4-position with a methyl group and a methylsulfonamido group.
  • Impact : The carboxylic acid (vs. methyl ester) increases hydrophilicity, affecting solubility and pharmacokinetics .

Functional Group Variants

3-(Naphthalene-2-sulfonamido)benzoic acid

  • Key Difference : Replaces the methyl ester with a carboxylic acid.
  • Impact : Higher solubility in basic conditions due to ionization of the -COOH group. This derivative is used in crystallography studies (e.g., SHELX refinement ), whereas the ester form (target compound) is more suitable for lipid-rich environments .

Heptyl 3-(methanesulfonamido)benzoate

  • Key Difference : Methanesulfonamido (vs. naphthalene-sulfonamido) and heptyl ester (vs. methyl ester).
  • The smaller methanesulfonamido group diminishes π-π stacking interactions compared to the naphthalene system .

Ester Group Modifications

Methyl Benzoate (CAS 93-58-3)

  • Key Difference : Lacks the sulfonamido and naphthalene groups.
  • Impact: Simpler structure results in lower molecular weight (136.15 g/mol) and higher volatility.

Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate

  • Key Difference : Features a triazole-carbamate core instead of a sulfonamido-benzoate.
  • Impact : The triazole ring enhances metabolic stability, while the carbamate group introduces hydrolytic susceptibility under physiological conditions .

Data Tables

Table 1: Molecular Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Chemical Formula Key Functional Groups
Methyl 3-(naphthalene-2-sulfonamido)benzoate 341.38* C₁₈H₁₅NO₄S Naphthalene-sulfonamido, methyl ester
3-(Naphthalene-2-sulfonamido)benzoic acid 327.35 C₁₇H₁₃NO₄S Naphthalene-sulfonamido, carboxylic acid
Heptyl 3-(methanesulfonamido)benzoate 313.41 C₁₅H₂₃NO₄S Methanesulfonamido, heptyl ester
Methyl 2-methanesulfonamidobenzoate 229.27 C₉H₁₁NO₄S Methanesulfonamido, methyl ester

*Calculated based on analogous structures.

Biological Activity

Methyl 3-(naphthalene-2-sulfonamido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including data tables and case studies.

Chemical Structure and Properties

This compound features a sulfonamide group linked to a benzoate moiety, which is known to influence its biological activities. The sulfonamide functional group is often associated with antibacterial properties, while the naphthalene ring system may contribute to the compound's overall hydrophobicity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The following table summarizes the minimal inhibitory concentrations (MIC) of this compound against selected pathogens:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus (MSSA)8Moderate activity
Methicillin-resistant S. aureus (MRSA)4Potent activity
Escherichia coli16Moderate activity
Pseudomonas aeruginosa32Weak activity

These findings indicate that this compound exhibits varying degrees of antibacterial efficacy, with significant potency against MRSA, which is crucial given the rising concerns over antibiotic resistance .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. A study focusing on its mechanism of action revealed that it induces apoptosis in cancer cell lines by targeting specific anti-apoptotic proteins such as Mcl-1 and Bfl-1. The compound demonstrated a dual binding profile that effectively inhibits these proteins, leading to enhanced cell death in engineered lymphoma cells .

Case Study: Apoptosis Induction

A notable case study involved treating human melanoma cells with this compound, resulting in a significant increase in apoptotic markers compared to untreated controls. The study utilized flow cytometry to quantify apoptosis rates, revealing that:

  • Control Group: 5% apoptosis
  • Treated Group: 35% apoptosis

This substantial increase indicates that the compound may serve as a promising candidate for further development as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Anti-apoptotic Proteins: The compound binds to Mcl-1 and Bfl-1, disrupting their function and promoting apoptosis.
  • Antibacterial Mechanism: The sulfonamide group likely interferes with bacterial folic acid synthesis, a common target for antibacterial drugs.

Q & A

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

  • Methodological Answer :
  • Quality Control : Enforce strict synthesis protocols (e.g., reaction temperature ±1°C, solvent purity >99.9%).
  • Statistical DOE : Use factorial design to optimize variables (e.g., catalyst loading, reaction time).
  • Stability Testing : Store batches under argon at –20°C; monitor degradation by NMR/HPLC every 6 months .

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